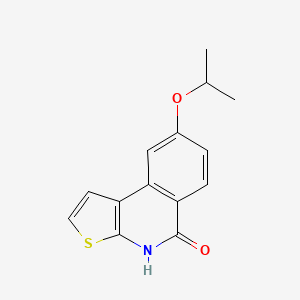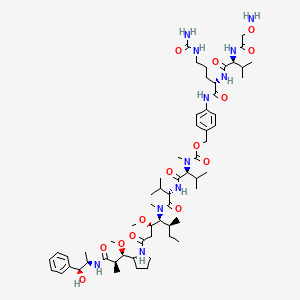
(Aminooxy)acetamide-Val-Cit-PAB-MMAE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Aminooxy)acetamide-Val-Cit-PAB-MMAE is a synthetic compound used primarily as an intermediate in the preparation of antibody-drug conjugates (ADCs). This compound is notable for its role in targeted cancer therapy, where it serves as a linker between a monoclonal antibody and a cytotoxic drug, monomethyl auristatin E (MMAE). The compound facilitates the delivery of the cytotoxic drug specifically to cancer cells, minimizing damage to healthy cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Aminooxy)acetamide-Val-Cit-PAB-MMAE involves multiple steps:
Formation of (Aminooxy)acetamide: This step involves the reaction of aminooxyacetic acid with a suitable amine under controlled conditions to form (Aminooxy)acetamide.
Synthesis of Val-Cit-PAB: The dipeptide Val-Cit is synthesized using standard peptide coupling methods. This is followed by the attachment of p-aminobenzyl carbamate (PAB) to form Val-Cit-PAB.
Conjugation with MMAE: The final step involves the conjugation of Val-Cit-PAB with MMAE through oxime bond formation, resulting in this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large-scale synthesis in batch reactors with precise control over reaction conditions.
Purification: Use of chromatographic techniques to purify the final product.
Quality Control: Rigorous testing to ensure the purity and consistency of the compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminooxy group.
Reduction: Reduction reactions can occur at the PAB moiety.
Substitution: The aminooxy group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives of this compound.
Reduction Products: Reduced forms of the PAB moiety.
Substitution Products: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(Aminooxy)acetamide-Val-Cit-PAB-MMAE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex molecules.
Biology: Facilitates the study of cellular processes by delivering cytotoxic drugs to specific cells.
Medicine: Integral in the development of targeted cancer therapies, particularly ADCs.
Industry: Used in the production of ADCs for pharmaceutical applications
Wirkmechanismus
The mechanism of action of (Aminooxy)acetamide-Val-Cit-PAB-MMAE involves:
Targeting Cancer Cells: The monoclonal antibody component targets specific antigens on cancer cells.
Internalization: The ADC is internalized by the cancer cell through receptor-mediated endocytosis.
Release of MMAE: Inside the cell, the linker is cleaved, releasing MMAE, which inhibits microtubule polymerization, leading to cell cycle arrest and apoptosis
Vergleich Mit ähnlichen Verbindungen
Val-Cit-PAB-MMAE: Similar linker but without the aminooxyacetamide group.
MC-Val-Cit-PAB-MMAE: Contains a maleimidohexanoyl moiety for thiol-reactive conjugation.
Fmoc-Val-Cit-PAB-MMAE: Uses Fmoc as a protecting group during synthesis.
Eigenschaften
Molekularformel |
C60H97N11O14 |
|---|---|
Molekulargewicht |
1196.5 g/mol |
IUPAC-Name |
[4-[[(2S)-2-[[(2S)-2-[(2-aminooxyacetyl)amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C60H97N11O14/c1-15-37(8)51(45(82-13)31-47(73)71-30-20-24-44(71)53(83-14)38(9)54(75)64-39(10)52(74)41-21-17-16-18-22-41)69(11)58(79)49(35(4)5)68-57(78)50(36(6)7)70(12)60(81)84-32-40-25-27-42(28-26-40)65-55(76)43(23-19-29-63-59(61)80)66-56(77)48(34(2)3)67-46(72)33-85-62/h16-18,21-22,25-28,34-39,43-45,48-53,74H,15,19-20,23-24,29-33,62H2,1-14H3,(H,64,75)(H,65,76)(H,66,77)(H,67,72)(H,68,78)(H3,61,63,80)/t37-,38+,39+,43-,44-,45+,48-,49-,50-,51-,52+,53+/m0/s1 |
InChI-Schlüssel |
FEBOYCQLTPBAFA-BKOKITGHSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CON |
Kanonische SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CON |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[9-[(6aR,8R,9S)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide](/img/structure/B12406474.png)


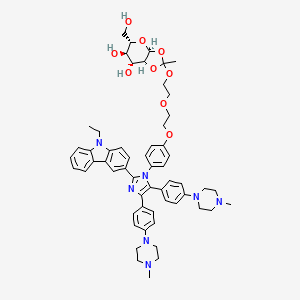

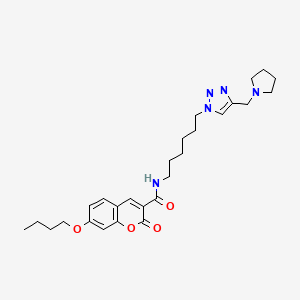
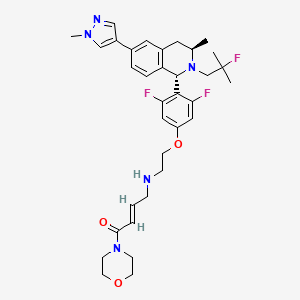
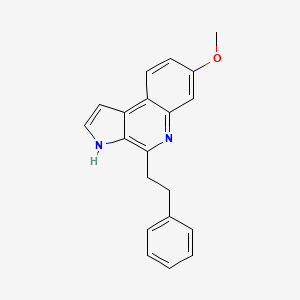


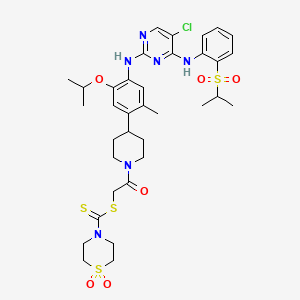
![NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT (hydrochloride)](/img/structure/B12406529.png)

